6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine

Retinitis pigmentosa Rhodopsin misfolding Selectivity index

6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine (CAS 450345-83-2) is a synthetic, low-molecular-weight heterocyclic compound (C12H11N5O2, MW 257.25) designed as a pharmacological probe. Originating from diversity-oriented screening libraries, it has been identified as a hit compound capable of selectively reducing misfolded P23H rhodopsin protein levels, a key pathological target in autosomal dominant retinitis pigmentosa (adRP).

Molecular Formula C12H11N5O2
Molecular Weight 257.253
CAS No. 450345-83-2
Cat. No. B2837991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine
CAS450345-83-2
Molecular FormulaC12H11N5O2
Molecular Weight257.253
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=NC=NC(=C3[N+](=O)[O-])N
InChIInChI=1S/C12H11N5O2/c13-11-10(17(18)19)12(15-7-14-11)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,13,14,15)
InChIKeySFVKWQAXRKEGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Analysis of 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine (CAS 450345-83-2) as a Differentiated Research Tool


6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine (CAS 450345-83-2) is a synthetic, low-molecular-weight heterocyclic compound (C12H11N5O2, MW 257.25) designed as a pharmacological probe [1]. Originating from diversity-oriented screening libraries, it has been identified as a hit compound capable of selectively reducing misfolded P23H rhodopsin protein levels, a key pathological target in autosomal dominant retinitis pigmentosa (adRP) [2]. Unlike generic kinase inhibitors, this compound's activity profile is characterized by a context-dependent mechanism of action, showing divergent effects on protein versus mRNA levels, which distinguishes it from other chemotypes in its screening cohort [3].

Why 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine Cannot Be Interchanged with In-Class Analogs for Rhodopsin-Focused Research


Selecting a generic indolinyl-pyrimidine analog for research on misfolded protein clearance is unreliable due to profound, non-linear differences in functional selectivity driven by minor structural modifications. For instance, the simple addition of a methyl group at the 2-position of the dihydroindole ring creates an analog (CID 2958734) that completely shifts the target profile, abolishing the anti-rhodopsin effect and showing inactivity against other kinases like PKD1 [1]. Even within the same high-throughput screening (HTS) hit cohort for rhodopsin degraders, compounds with similar EC50 values against the P23H mutant exhibit mechanistically divergent effects on mRNA levels and protein degradation rates, directly impacting their utility for studying lysosomal versus proteasomal pathways [2]. These quantitative and qualitative differences confirm that generic substitution will not preserve the specific biological fingerprint required for targeted mechanistic studies.

Quantitative Differentiation Guide for 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine Against Closest Analogs


Demonstrated Superior Selectivity for Mutant Rhodopsin Over Wild-Type Compared to the Most Potent Cohort Analog

In a head-to-head HTS confirmation, compound CL-003 displayed a superior selectivity window for degrading misfolded P23H rhodopsin over wild-type (WT) protein compared to the most potent rescuing analog, CL-002. CL-003 achieved an EC50 of 0.89 µM for the P23H mutant but required a 1.7x higher concentration (1.5 µM) to affect WT rhodopsin, indicating a quantifiable level of mutant selectivity. In contrast, the more potent compound CL-002 showed less favorable selectivity, with only a 1.3x difference (EC50 of 2.0 µM for P23H vs. 3.4 µM for WT) [1]. This establishes CL-003 as the preferred probe when phenotypic selectivity is paramount.

Retinitis pigmentosa Rhodopsin misfolding Selectivity index Small molecule probe

Unique Mechanistic Fingerprint: Dual Inhibition of Protein and mRNA Levels without Affecting Degradation Rate

The compound's mechanism of action is uniquely bifurcated, differentiating it from all other nine HTS hits in the same study. CL-003 significantly reduces both RhoP23H protein levels (Dot blot) and Rho mRNA levels (qPCR), but uniquely does not accelerate the rate of protein degradation (Pulse-chase assay shows No Change). This is in direct contrast to the lead compound, Methotrexate (CL-009), which degrades the protein (Up in degradation rate) but does not affect mRNA levels (No Change), and CL-007, which reduces both protein and mRNA and accelerates degradation [1]. This unique combination suggests a dual mode of action, potentially involving transcriptional regulation and translational modulation, but not enhanced protein turnover.

Mechanism of action Protein turnover mRNA regulation Chemical biology

Potency Optimization Opportunity: Lower Micromolar Potency in Image-Based Assay Compared to a Close Structural Analog

In a direct comparison of analogs ordered from the same library vendor, CL-003 (CID 4438424) showed 3.3-fold weaker potency in an image-based degradation assay than its close analog CL-004 (CID 6624030). The potency (EC50) for CL-003 was 0.60 µM with an efficacy of -46.1%, whereas the analog CL-004 achieved an EC50 of 0.47 µM with a markedly greater efficacy of -70.7% [1]. This clear and quantifiable difference establishes this compound as a key comparator scaffold, where its efficacy gap creates a strong rationale for targeted medicinal chemistry campaigns to improve its pharmacodynamics.

Structure-activity relationship SAR Cellular potency Lead optimization

Divergent Kinase Selectivity Fingerprint Induced by a Single Methyl Substitution

A critical structural isomer, 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-pyrimidin-4-amine (CID 2958734), which differs only by an additional methyl group, demonstrates a complete shift in kinase binding profile. While this compound (CID 4438424) retains weak binding to GSK3beta (EC50 of 14,000 nM) [1], the 2-methyl analog is completely inactive against PKD1 kinase (IC50 > 50,000 nM) and did not show similar activity in the rhodopsin assay [2]. This demonstrates that the unsubstituted indoline scaffold provides a crucial geometric and electronic fit for GSK3beta interaction that is entirely abolished by a minor steric modification, establishing a distinct selectivity hotspot.

Kinase selectivity Lead hopping GSK3beta Chemical probe

Validated Application Scenarios for 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine in Drug Discovery


A Highly Selective Chemical Probe for Studying Mutant Rhodopsin Clearance in adRP Models

This compound is ideally suited as a primary chemical probe in retinal cell biology. Its superior selectivity profile over the most potent cohort analog (CL-002), achieving a 30% better discrimination between mutant P23H and wild-type rhodopsin [1], enables researchers to study the clearance of toxic, misfolded protein without impairing the function of native rhodopsin, a critical requirement for validating disease-modifying targets in retinitis pigmentosa.

A Mechanistic Key for Decoupling Protein Translation from Degradation in Proteinopathies

This compound is a unique tool for dissecting cellular proteostasis mechanisms. It is the only hit identified that lowers both misfolded protein and its cognate mRNA levels without accelerating the protein degradation rate—a mechanism distinct from the classical degrader Methotrexate [2]. This scenario is invaluable for identifying and validating new therapeutic nodes that regulate protein translation or transcription, rather than just turnover, in a range of diseases caused by misfolded proteins.

An Efficacy-Deficient Scaffold for Academic and Industrial Lead Optimization

The compound serves as a foundational scaffold for medicinal chemistry campaigns focused on P23H rhodopsin. It demonstrates clear but sub-maximal efficacy (-46.1%) and potency (EC50 of 0.60 µM) compared to a close structural analog, CL-004, which shows 53% greater efficacy in the same image-based assay [3]. This precise, quantified efficacy gap provides a well-defined starting point for SAR studies and iterative synthesis to improve pharmacodynamic properties.

A Selective GSK3beta Starting Point for Kinase Chemical Biology

For researchers developing selective kinase inhibitors, this compound is a chemically validated lead. A single methyl group addition to the dihydroindole core completely obliterates kinase binding, as the 2-methyl analog is inactive on PKD1 [4]. This demonstrates that this exact unsubstituted scaffold possesses a unique, fragile selectivity hotspot for GSK3beta (EC50 14,000 nM) [4], making it a high-priority chemotype for structure-based optimization to achieve high potency and selectivity for the GSK3beta target while avoiding anti-targets.

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